BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Characterization Guide: 3-
Amino-1-(4-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of published
experimental spectra for this specific molecule, this document presents predicted spectroscopic
data based on established principles of nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for
obtaining such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties

IUPAC Name: 3-Amino-1-(4-bromophenyl)urea Molecular Formula: C7HsBrNsO Molecular
Weight: 230.06 g/mol CAS Number: 2646-26-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-1-(4-
bromophenyl)urea. These values are calculated based on computational models and analysis
of structurally similar compounds.

Table 1: Predicted *H NMR Spectral Data (500 MHz,
DMSO-de)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.45 d 2H Ar-H (ortho to -NH)
~7.35 d 2H Ar-H (ortho to -Br)
~8.50 s 1H -NH- (urea)

~6.10 S 2H -NHz (amino)
~5.90 S 2H -NH- (urea)

Table 2: Predicted **C NMR Spectral Data (125 MHz,

DMSO-ds)
Chemical Shift (d) ppm Assignment
~155.5 C=0 (urea)
~139.0 Ar-C (C-NH)
~131.5 Ar-C (CH, ortho to -Br)
~119.0 Ar-C (CH, ortho to -NH)
~113.0 Ar-C (C-Br)

Table 3: Predicted IR Spectral Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (amino and

3450 - 3300 Strong, Broad

urea)
~1650 Strong C=0 stretching (urea)

] N-H bending, C=C aromatic

1600 - 1450 Medium-Strong )

stretching
~1240 Medium C-N stretching

C-H out-of-plane bending
~820 Strong )

(para-substituted benzene)
~550 Medium C-Br stretching

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)

miz Relative Intensity Assighment

) [M]* (Molecular ion peak,
231/229 High _ o

showing bromine isotopes)

198/196 Medium [M - NHz2NH]*
171/169 Medium [M - CONHNHz]*
157/155 High [CeHaBI]*
76 Medium [CeHa]*

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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e Sample Preparation:

o Accurately weigh 5-10 mg of 3-Amino-1-(4-bromophenyl)urea.

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
The use of DMSO-ds is recommended for urea-containing compounds as it helps in
observing exchangeable protons like those in NH and NHz groups.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:

[¢]

Place the NMR tube in the spectrometer.

[e]

Lock the field frequency using the deuterium signal from the solvent.

o

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for the appropriate frequencies (*H and 13C).

e 1H NMR Acquisition:

o Acquire a single-pulse *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Process the resulting Free Induction Decay (FID) with an appropriate window function
(e.g., exponential multiplication) and Fourier transform.

o Phase the spectrum and integrate the signals. Reference the spectrum to the residual
solvent peak (DMSO at ~2.50 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.
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o Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and
a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

o Process the FID similarly to the *H spectrum and reference it to the solvent peak (DMSO-
de at ~39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
e Sample Preparation:

o Grind a small amount (1-2 mg) of 3-Amino-1-(4-bromophenyl)urea with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture should be a fine, homogeneous powder.
e Pellet Formation:
o Transfer the powder to a pellet press.

o Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent
pellet.

» Data Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.

[e]

Record the spectrum in the range of 4000-400 cm~2.

o

Perform a background scan with an empty sample holder and subtract it from the sample
spectrum.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1283669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron lonization - EIl):

Sample Introduction:

o Introduce a small amount of the solid sample into the mass spectrometer via a direct
insertion probe.

lonization:
o Vaporize the sample by heating the probe.

o Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the
ion source.

Mass Analysis:

o Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Separate the ions based on their mass-to-charge ratio (m/z).

Detection:

o Detect the separated ions and record their abundance.

o The resulting mass spectrum will show the molecular ion peak and various fragment ion
peaks.

Visualizations
Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
spectroscopic characterization of 3-Amino-1-(4-bromophenyl)urea.
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Caption: Synthesis and Spectroscopic Characterization Workflow.

Logical Relationship of Spectroscopic Techniques
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The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the information they provide for the structural elucidation of 3-Amino-1-(4-
bromophenyl)urea.
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Caption: Information Flow in Structural Elucidation.

» To cite this document: BenchChem. [Spectroscopic and Characterization Guide: 3-Amino-1-
(4-bromophenyl)urea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283669#3-amino-1-4-bromophenyl-urea-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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